Superior Oral Bioavailability of Piperaquine Tetraphosphate Salt vs. Piperaquine Base
A direct head-to-head pharmacokinetic study in children with malaria compared piperaquine (PQ) base and PQ tetraphosphate salt formulations. The tetraphosphate salt demonstrated a higher median area under the concentration-time curve (AUC0–∞) of 49,451 μg·h/L compared to 44,556 μg·h/L for the base formulation [1]. This difference in systemic exposure has implications for therapeutic efficacy and dosing strategy.
| Evidence Dimension | Systemic drug exposure (AUC0–∞) |
|---|---|
| Target Compound Data | Median AUC0–∞ = 49,451 μg·h/L |
| Comparator Or Baseline | Piperaquine base formulation: Median AUC0–∞ = 44,556 μg·h/L |
| Quantified Difference | Tetraphosphate salt provides ~11% higher median systemic exposure |
| Conditions | Papua New Guinean children aged 5–10 years with uncomplicated malaria; three-day dosing regimen |
Why This Matters
Higher systemic exposure of the tetraphosphate salt directly influences therapeutic outcomes; procurement of the correct salt form ensures consistency with published clinical dosing and efficacy data.
- [1] Salman S, Page-Sharp M, Batty KT, Kose K, Griffin S, Siba P, Ilett KF, Mueller I, Davis TME. Pharmacokinetic Comparison of Two Piperaquine-Containing Artemisinin Combination Therapies in Papua New Guinean Children with Uncomplicated Malaria. Antimicrob Agents Chemother. 2012;56(6):3288-3297. View Source
